![molecular formula C18H17FN4S B5837218 N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea
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Overview
Description
N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea involves its ability to interact with specific molecular targets in the body. It has been shown to inhibit the activity of certain enzymes, which play a critical role in various physiological processes. Additionally, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases, which play a critical role in cancer cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action and physiological effects have been extensively studied, making it a useful tool for researchers. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential use in other fields such as biochemistry and pharmacology. Overall, this compound has significant potential for use in various scientific fields and warrants further investigation.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea has been reported in several research papers. One of the most commonly used methods involves the reaction of 4-fluorobenzyl isothiocyanate with 3-(1H-pyrazol-1-ylmethyl)aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or acetonitrile at a specific temperature and for a particular duration to obtain the desired product.
Scientific Research Applications
N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea has been extensively studied for its potential use in various scientific fields. One of the most promising applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity. It has also been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[3-(pyrazol-1-ylmethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4S/c19-16-7-5-14(6-8-16)12-20-18(24)22-17-4-1-3-15(11-17)13-23-10-2-9-21-23/h1-11H,12-13H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQLAMHZSEUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)F)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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